molecular formula C9H8ClNO2 B14474100 N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine CAS No. 72420-88-3

N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No.: B14474100
CAS No.: 72420-88-3
M. Wt: 197.62 g/mol
InChI Key: WISZZVZDRMFHFA-UHFFFAOYSA-N
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Description

N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloro substituent at the 6th position and a hydroxylamine group at the 4th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves the reaction of 6-chloro-2,3-dihydro-4H-1-benzopyran-4-one with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of both chloro and hydroxylamine groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-chloro-2,3-dihydrochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISZZVZDRMFHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=NO)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00825275
Record name N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00825275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72420-88-3
Record name N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00825275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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